molecular formula C21H24ClN3O3S B2834734 N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215349-61-3

N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2834734
CAS No.: 1215349-61-3
M. Wt: 433.95
InChI Key: ZRHOVEPNOIMNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole moiety linked via a carboxamide bridge to a 2,3-dihydro-1,4-benzodioxine ring. This structural complexity suggests possible applications in medicinal chemistry, particularly in targeting receptors or enzymes where heterocyclic frameworks (e.g., benzothiazole, benzodioxine) are known to interact.

Key structural features include:

  • Benzothiazole ring: A sulfur- and nitrogen-containing heterocycle associated with diverse biological activities, including kinase inhibition and antimicrobial effects.
  • Benzodioxine ring: An oxygen-rich bicyclic system that may contribute to metabolic stability and binding affinity.
  • Dimethylaminopropyl group: A tertiary amine side chain that, when protonated, improves aqueous solubility and may facilitate ionic interactions with biological targets.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S.ClH/c1-23(2)10-5-11-24(21-22-16-6-3-4-7-19(16)28-21)20(25)15-8-9-17-18(14-15)27-13-12-26-17;/h3-4,6-9,14H,5,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHOVEPNOIMNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-Benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzothiazole moiety, which is known for its diverse biological properties.
  • A benzodioxine framework that enhances its pharmacological profile.
  • A dimethylamino propyl side chain that may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, a study on N'-(1,3-benzothiazol-2-yl)-arylamide derivatives showed promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 13.0 to 24.2 μM for several tested compounds . This suggests that the benzothiazole component may contribute to the antimicrobial efficacy of the compound .

Neuropharmacological Effects

Compounds containing benzothiazole have been evaluated for their neuropharmacological activities. A series of studies have demonstrated that similar compounds exhibit anticonvulsant properties and low neurotoxicity in animal models. For example, certain benzothiazole derivatives were effective in reducing seizure activity without significant adverse effects on the central nervous system (CNS) .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and neurochemical pathways.
  • Receptor Modulation : The dimethylamino group may enhance binding affinity to neurotransmitter receptors implicated in CNS activity.
  • Pro-apoptotic Effects : Some derivatives have been identified as pro-apoptotic agents in cancer models, indicating potential applications in oncology .

Study on Antibacterial Activity

A study published in Chemical Papers focused on synthesizing new N'-(1,3-benzothiazol-2-yl)-arylamides and evaluating their antibacterial effects. Among the compounds tested, one derivative (C 13) demonstrated the highest activity against Staphylococcus aureus with an MIC of 13.0 μM and exhibited bactericidal properties after 24 hours of exposure .

Neurotoxicity Assessment

In a neurotoxicity study involving a series of benzothiazole derivatives, none showed significant neurotoxic effects at therapeutic doses. This is crucial for developing compounds intended for CNS applications as it suggests a favorable safety profile .

Data Tables

Activity Type Compound MIC (μM) Effectiveness
AntibacterialC 13 (benzothiazole derivative)13.0Bactericidal against S. aureus
AnticonvulsantBenzothiazole derivativesVariableEffective in reducing seizures
NeurotoxicityVarious benzothiazole compoundsN/ANo significant toxicity observed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds similar to N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine derivatives exhibit significant anticancer properties. The benzothiazole moiety is known for its ability to inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that such compounds can target specific signaling pathways involved in cancer progression, making them promising candidates for cancer therapeutics .

1.2 Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives have been reported to possess antibacterial and antifungal properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains and fungi, which could be explored further for developing new antimicrobial agents .

1.3 Neuroprotective Effects
There is emerging evidence that compounds containing benzodioxine structures may provide neuroprotective benefits. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

2.1 Organic Electronics
The unique electronic properties of N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine derivatives make them suitable for applications in organic electronics. Their ability to act as charge transport materials can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on optimizing these compounds for enhanced efficiency and stability in electronic devices .

2.2 Photovoltaic Applications
Studies suggest that incorporating benzodioxine structures into photovoltaic materials can improve light absorption and charge mobility. This enhances the overall efficiency of solar cells, making them more viable for commercial applications .

Summary of Findings

The following table summarizes the potential applications of N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride:

Application Area Potential Benefits Research Findings
Medicinal Chemistry Anticancer activity; Antimicrobial properties; NeuroprotectionSignificant inhibition of tumor growth; Effective against bacteria and fungi; Modulation of neurotransmitter systems
Material Science Organic electronics; Photovoltaic applicationsSuitable for OLEDs and OPVs; Improved light absorption and charge mobility

Case Studies

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of benzothiazole derivatives that showed potent anticancer activity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotective Effects
In a preclinical study featured in Neuropharmacology, researchers investigated the neuroprotective effects of benzodioxine derivatives on neuronal cell cultures exposed to oxidative stress. The findings indicated a significant reduction in cell death and improved cell viability compared to controls.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • Benzothiazole vs. Benzodithiazine : The target compound’s benzothiazole ring (C₇H₅NS) differs from the benzodithiazine systems (C₈H₆N₂S₂) seen in and . Benzodithiazines contain two sulfur atoms and an additional nitrogen, which may alter electronic properties and binding modes .
  • Benzodioxine vs. Benzodithiazine : The benzodioxine ring (C₈H₈O₂) in the target compound replaces sulfur atoms with oxygen, reducing molecular weight and polarizability compared to benzodithiazines .

Functional Groups

  • Carboxamide Linkage : The target compound shares a carboxamide group with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which is critical for hydrogen bonding and structural rigidity .
  • Protonatable Side Chain: The dimethylaminopropyl group in the target compound contrasts with the hydroxyl-containing substituent in , suggesting differences in solubility and ionization under physiological conditions .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Formula C₂₁H₂₄ClN₃O₃S (estimated) C₉H₁₀ClN₃O₂S₂ C₁₁H₁₅NO₂
Melting Point Not reported (likely >250°C due to HCl salt) 271–272°C (decomp.) Not explicitly reported
Key IR Absorptions ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O-C) 1345, 1155 cm⁻¹ (SO₂) ~3300 cm⁻¹ (O-H), ~1645 cm⁻¹ (C=O)
Solubility High (due to HCl salt) Low (neutral benzodithiazine) Moderate (polar hydroxyl group)

Methodological Considerations for Similarity Assessment

As noted in , compound similarity is evaluated using structural descriptors (e.g., functional groups, ring systems) and physicochemical properties. The target compound’s benzothiazole and benzodioxine moieties would align it with kinase inhibitors, while its dimethylaminopropyl group distinguishes it from benzodithiazine-based antimicrobials . Virtual screening protocols might classify it as “dissimilar” to –3 compounds due to divergent heterocycles but “similar” to other benzothiazole carboxamides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for this compound?

  • Methodological Answer : Multi-step organic synthesis typically involves coupling the benzothiazole and benzodioxine moieties via carboxamide linkage, followed by hydrochlorination. Key steps include:

  • Reaction Optimization : Use of coupling agents (e.g., EDCI/HOBt) in anhydrous DMF under nitrogen .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water .
  • Yield Enhancement : Adjust stoichiometry of dimethylaminopropylamine and monitor intermediates via TLC .

Q. How should researchers characterize the compound’s structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm proton environments (e.g., benzodioxine methylene protons at δ 4.2–4.5 ppm) and carboxamide carbonyl resonance .
  • HPLC-PDA : Assess purity (>95%) with a C18 column (mobile phase: acetonitrile/0.1% TFA) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ peak at calculated m/z) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (see SDS Section 4) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize hydrochloride residues with bicarbonate before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the benzothiazole (e.g., methyl vs. ethyl groups) and benzodioxine rings .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to targets like kinase enzymes .
  • In Vitro Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., ATPase activity) across analogs .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds .
  • Dose-Response Curves : Validate activity with 8-point dilution series (0.1–100 µM) and statistical analysis (ANOVA, p < 0.05) .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives .

Q. What experimental designs validate the compound’s biological target specificity?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-ATP) to measure displacement .
  • CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cell lines .
  • Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins DiscoverX) .

Q. How can computational methods predict metabolic pathways?

  • Methodological Answer :

  • In Silico Tools : Use MetaSite or Schrödinger’s ADMET Predictor to identify probable Phase I/II metabolites .
  • MD Simulations : Simulate cytochrome P450 interactions (e.g., CYP3A4) to predict oxidation sites .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use 10% DMSO + 20% Cremophor EL in saline for IP administration .
  • Salt Screening : Test alternative counterions (e.g., mesylate) to improve aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.